molecular formula C19H22FNO B12586634 (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine CAS No. 651031-38-8

(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine

Cat. No.: B12586634
CAS No.: 651031-38-8
M. Wt: 299.4 g/mol
InChI Key: QTHHXEDOWBCYOR-HKUYNNGSSA-N
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Description

(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl alcohol, and 4-fluorobenzaldehyde.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions could target the piperidine ring or the fluorophenyl group.

    Substitution: The benzyloxy and fluorophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with enzymes and receptors.

Medicine

In medicine, derivatives of piperidine are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-[(Benzyloxy)methyl]-4-phenylpiperidine: Lacks the fluorine atom.

    (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine may confer unique properties, such as increased metabolic stability and altered binding affinity to biological targets.

Properties

CAS No.

651031-38-8

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21-12-17(19)14-22-13-15-4-2-1-3-5-15/h1-9,17,19,21H,10-14H2/t17-,19-/m0/s1

InChI Key

QTHHXEDOWBCYOR-HKUYNNGSSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COCC3=CC=CC=C3

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COCC3=CC=CC=C3

Origin of Product

United States

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